Isoescin IB is a naturally occurring triterpene saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum L.) []. It is an isomer of escin IB, another major saponin in horse chestnut, and both share similar chemical structures [].
Several studies have investigated the potential pharmacological properties of isoescin IB. Here's an overview of some key findings:
Studies suggest that isoescin IB exhibits anti-inflammatory and anti-edema properties. It may achieve this by inhibiting the production of inflammatory mediators and improving lymphatic drainage [, ].
Isoescin IB, along with other escin components, is being explored for its potential benefits in managing chronic venous insufficiency (CVI). CVI is a condition characterized by poor blood flow in the veins, leading to symptoms like leg swelling, pain, and fatigue. Research suggests that isoescin IB may improve symptoms and quality of life in patients with CVI [].
Isoescin Ib is a triterpenoid saponin derived from the seeds of the horse chestnut tree, scientifically known as Aesculus hippocastanum. It is categorized under the escin family of compounds, which are known for their diverse biological activities. Isoescin Ib is structurally characterized by its unique acyl groups at specific carbon positions, specifically featuring an angeloyl group at C21 and an acetyl group at C28. This compound plays a significant role in traditional medicine and is recognized for its potential therapeutic properties, particularly in treating vascular disorders and inflammatory conditions .
Isoescin Ib exhibits a range of biological activities:
Isoescin Ib can be synthesized through several methods:
Isoescin Ib has various applications in both medicinal and commercial fields:
Research on isoescin Ib has highlighted its interactions with various biological systems:
Isoescin Ib shares structural similarities with several other saponins, particularly those derived from horse chestnut. Here are some comparable compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Escin Ia | Tigloyl group at C21 | Anti-inflammatory, vascular protective |
Escin IIa | Xylopyranosyl moiety | Similar anti-inflammatory effects |
Isoescin Ia | Tigloyl group at C21 | Comparable biological activities but with different potency |
Escin IIb | Angeloyl group at C21 | Exhibits similar effects but varies in structure |
Isoescin Ib is distinguished by its specific angeloyl group at C21, which contributes to its enhanced anti-inflammatory activity compared to other escins. Its unique structural features allow it to interact differently within biological systems, making it a subject of interest for further pharmacological studies .
Isoescin Ib represents a complex pentacyclic triterpenoid saponin with the molecular formula C₅₅H₈₆O₂₄ and a molecular weight of 1131.26 g/mol [1] [2]. This compound belongs to the oleanane-type triterpene family and serves as one of the chief active ingredients in the escin saponin mixture derived from horse chestnut seeds [5] [6]. The molecular structure of isoescin Ib consists of two distinct components: a lipophilic pentacyclic triterpene aglycone derived from protoaescigenin and a hydrophilic trisaccharide moiety, conferring amphiphilic properties to the molecule [13] [27].
The stereochemical configuration of isoescin Ib follows the oleanane skeletal framework, characterized by five six-membered rings designated as A, B, C, D, and E rings [36]. The compound exhibits specific stereochemical orientations at critical carbon positions, including a β-configuration at C-3 (equatorial orientation), α-configuration at C-16 (axial orientation), β-configuration at C-21 (equatorial orientation), and α-configuration at C-22 (axial orientation) [4]. These stereochemical features are essential for determining the compound's biological activity and molecular interactions [11] [25].
The pentacyclic triterpenoid backbone of isoescin Ib is based on the oleanane structure, which consists of six connected isoprene units arranged in a pentacyclic configuration [8] [9]. The oleanane framework provides structural rigidity and contributes to the molecule's amphiphilic character, with all five rings being six-membered structures [36]. The E ring contains two methyl groups attached to the same carbon atom, which is characteristic of oleanane-type triterpenoids [38].
A critical structural feature is the presence of a double bond between C-12 and C-13 (Δ¹²), which creates a planar region within the molecule that facilitates intermolecular interactions [4]. This unsaturation is maintained throughout the escin family and contributes to the molecule's biological properties [24]. The pentacyclic backbone undergoes specific modifications that distinguish isoescin Ib from other escin variants, particularly in the positioning and orientation of functional groups at various carbon positions [23] [27].
The protoaescigenin aglycone structure serves as the foundation for all escin variants, with the molecular formula C₃₀H₅₀O₆ and containing multiple hydroxyl groups at positions C-3, C-16, C-21, C-22, C-24, and C-28 [39] [41]. These hydroxyl groups serve as attachment points for acyl groups and the trisaccharide moiety, creating the complete isoescin Ib structure [24].
The glycosylation pattern of isoescin Ib involves a trisaccharide unit attached at the C-3 position of the aglycone through a β-glycosidic linkage [24]. The trisaccharide consists of two glucose molecules and one glucuronic acid unit arranged in a specific sequence with β(1→2) and β(1→4) glycosidic linkages [1] [13]. The complete trisaccharide structure is O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosiduronic acid, providing the hydrophilic character essential for the compound's surface-active properties [4].
The glucuronic acid component contributes significantly to the molecule's solubility profile and biological activity [42]. All sugar units in the trisaccharide exhibit β-anomeric configurations, which affects the overall molecular stability and solubility characteristics [19] [21]. The β-configuration ensures that the hydroxyl groups at the anomeric centers are positioned equatorially, providing greater thermodynamic stability compared to α-anomers [20].
The acyl group configuration represents a distinguishing feature of isoescin Ib compared to its structural isomer escin Ib [23] [27]. Isoescin Ib contains an angeloyl group at the C-21 position and an acetyl group at the C-28 position [4] [13]. The angeloyl moiety is a (2Z)-2-methyl-1-oxo-2-buten-1-yl group that provides specific steric and electronic properties to the molecule [24]. This acyl group arrangement is critical for the compound's isomerization behavior and biological activity profile [22] [25].
The structural relationship between isoescin Ib and escin Ib represents a fascinating example of positional isomerism within the escin family [5] [11]. Both compounds share identical molecular formulas (C₅₅H₈₆O₂₄) and molecular weights (1131.26 g/mol), yet differ in the positioning of their acyl groups [1] [28]. Escin Ib contains the acetyl group at the C-22 position, while isoescin Ib has this group at the C-28 position [13] [24].
The isomerization between escin Ib and isoescin Ib occurs readily both in vitro and in vivo, with the conversion being bidirectional but favoring the formation of isoescin Ib from escin Ib [11] [22]. This interconversion phenomenon has significant implications for pharmacokinetic studies and suggests that administration of one isomer results in exposure to both forms [25]. The conversion process involves acetyl migration through intramolecular rearrangements that can occur via six-membered transition states [23].
Compared to other escin isoforms, isoescin Ib demonstrates enhanced biological activity relative to escin Ia and isoescin Ia variants [5] [29]. The presence of the angeloyl group rather than the tigloyl group found in Ia variants contributes to differences in membrane permeability and biological efficacy [27]. Structural analysis reveals that compounds containing angeloyl moieties exhibit distinct physicochemical properties compared to those with tigloyl substitutions [29].
The physicochemical differences between isoescin Ib and escin Ib include subtle variations in boiling points (1148.1°C versus 1140.6°C) and flash points (314.2°C versus 311.8°C) [1] [28]. The LogP values also differ, with isoescin Ib showing a value of 2.17 compared to 1.88 for escin Ib, indicating slightly higher lipophilicity for the isoescin variant [15] [28].
The physicochemical properties of isoescin Ib reflect its amphiphilic nature and complex molecular structure [1] [3]. The compound exists as a white powder with a density of 1.46 g/cm³ at room temperature [1]. The high boiling point of 1148.1 ± 65.0°C indicates strong intermolecular forces and thermal stability, while the flash point of 314.2 ± 27.8°C suggests moderate volatility under extreme conditions [1].
The predicted pKa value of 2.63 ± 0.70 reflects the acidic nature of the glucuronic acid component within the trisaccharide moiety [1]. This acidic character influences the compound's ionization behavior in aqueous solutions and affects its solubility profile across different pH ranges [14]. The exact mass of 1130.550903 Da provides precise identification capabilities for analytical applications [1].
Solubility characteristics of isoescin Ib demonstrate its amphiphilic nature through differential solubility in various solvents [1] [3] [16]. The compound exhibits slight solubility in water, which is attributed to the hydrophilic trisaccharide moiety [1]. However, it shows good solubility in dimethyl sulfoxide at concentrations up to 100 mg/mL (88.39 mM), making this solvent suitable for analytical and research applications [6]. Methanol represents another suitable solvent for isoescin Ib dissolution, while ethanol shows limited effectiveness [3] [16].
The storage requirements specify maintenance at -20°C under light-protected conditions to preserve chemical stability [1] [3]. This low-temperature storage prevents degradation and maintains the integrity of both the aglycone and sugar components. The compound demonstrates stability when stored properly, with shelf life extending up to two years under appropriate conditions [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅₅H₈₆O₂₄ | [1] [2] |
Molecular Weight (g/mol) | 1131.26 | [1] [2] |
CAS Number | 219944-46-4 | [1] [2] |
Physical Form | White Powder | [1] [3] |
Density (g/cm³) | 1.46 | [1] |
Boiling Point (°C) | 1148.1 ± 65.0 | [1] |
Flash Point (°C) | 314.2 ± 27.8 | [1] |
pKa (predicted) | 2.63 ± 0.70 | [1] |
LogP | 2.17 | [15] |
Water Solubility | Slightly soluble | [1] |
DMSO Solubility (mg/mL) | 100 | [6] |
Methanol Solubility | Soluble | [3] |
Storage Temperature (°C) | -20 | [1] [3] |
The biosynthesis of isoescin Ib in Aesculus species involves a complex multi-enzyme pathway that transforms the universal precursor 2,3-oxidosqualene into highly specialized barrigenol-type triterpenoid saponins. This biosynthetic machinery comprises several key enzyme families working in coordinated fashion to generate the structural diversity observed in escin and isoescin compounds [1] [2].
Oxidosqualene cyclases represent the first committed enzymes in triterpenoid biosynthesis, catalyzing the cyclization of 2,3-oxidosqualene to form diverse pentacyclic triterpene scaffolds [3] [4]. In Aesculus chinensis, the characterized oxidosqualene cyclase AcOCS6 demonstrates the critical role of these enzymes in determining the basic triterpene backbone structure [1] [5].
The cyclization mechanism proceeds through a cation-π cascade initiated by epoxide opening of 2,3-oxidosqualene. The substrate adopts a chair-chair-chair conformation, leading to formation of the dammarenyl carbocation intermediate before subsequent rearrangements generate the final triterpene structure [3] [6]. This process involves multiple carbocationic intermediates that undergo systematic rearrangement steps, with the position of the final carbocation determining the specific triterpene product [6].
Recent functional characterization has revealed that Aesculus oxidosqualene cyclases exhibit substrate specificity for producing β-amyrin as the primary cyclization product [1] [7]. The β-amyrin scaffold serves as the foundational structure for subsequent modifications that ultimately yield the barrigenol-type aglycones characteristic of escin and isoescin compounds [1] [8].
The oxidosqualene cyclase family in Aesculus has undergone significant evolutionary diversification, with comparative genomics revealing multiple gene copies resulting from whole-genome duplication events [1] [9]. This gene family expansion has contributed to the biochemical diversity observed in triterpenoid biosynthesis across different Aesculus species [10].
Following the initial cyclization step, cytochrome P450 monooxygenases catalyze extensive oxidative modifications of the triterpene backbone to generate the hydroxylation patterns characteristic of barrigenol-type saponins [11] [12]. The CYP716 family represents the predominant cytochrome P450 subfamily involved in triterpene oxidation, with over 50 characterized enzymes from this family acting on pentacyclic triterpene scaffolds [13].
In Aesculus chinensis, two key cytochrome P450 enzymes, AcCYP716A278 and AcCYP716A275, have been functionally characterized as essential components of the escin biosynthetic pathway [1] [5]. These enzymes belong to the CYP716A subfamily, which typically catalyzes sequential three-step oxidation reactions at the C-28 position of β-amyrin and lupeol scaffolds [11] [13]. The oxidation sequence proceeds through hydroxylation to form the corresponding alcohol, followed by further oxidation to the aldehyde, and finally to the carboxylic acid [11] [14].
The CYP716A subfamily enzymes demonstrate remarkable catalytic versatility, with some members also capable of oxidizing alternative carbon positions. For instance, certain CYP716A enzymes catalyze C-22α hydroxylation in Arabidopsis thaliana, while others perform C-16β hydroxylations in various plant species [13]. This functional diversity reflects the evolutionary adaptation of cytochrome P450 enzymes to generate specific oxidation patterns required for different triterpene saponin structures [12] [15].
Additional cytochrome P450 subfamilies contribute to triterpene structural diversification in Aesculus species. The CYP716C subfamily, represented by enzymes such as CaCYP716C11 from Centella asiatica, catalyzes C-2α hydroxylations of oleanolic acid and related compounds [13]. Similarly, the CYP716E subfamily performs C-6β hydroxylation reactions, as demonstrated by enzymes like SlCYP716E26 from Solanum lycopersicum [14] [13].
The cytochrome P450-mediated oxidation cascades operate through the classical monooxygenase mechanism, requiring NADPH as an electron donor and molecular oxygen as the oxidizing agent [16]. The reaction cycle involves multiple intermediates, including ferrous-dioxygen and ferryl-oxo species, which facilitate the insertion of oxygen atoms into specific C-H bonds of the triterpene substrate [16].
The evolutionary history of triterpenoid biosynthetic gene clusters in the Sapindales order reveals ancient origins and remarkable conservation of essential enzymatic machinery [1] [17] [9]. Comparative genomic analysis demonstrates that the fundamental gene-encoding enzymes necessary for barrigenol-type triterpenoid biosynthesis were recruited before the evolutionary splitting of Aesculus, Acer, and Xanthoceras genera [1] [9].
Collinearity analysis indicates that the biosynthetic gene cluster segments can be traced back to early-diverging angiosperms, suggesting that the basic organizational framework for triterpene saponin biosynthesis has ancient evolutionary origins [1] [17]. This conservation pattern reflects the fundamental importance of these metabolic pathways in plant defense and ecological adaptation [18] [19].
The Aesculus-specific whole-genome duplication event, occurring approximately 30.8 million years ago, represents a critical evolutionary innovation that led to the formation and duplication of two distinct triterpenoid biosynthesis-related gene clusters [1] [9]. This duplication event provided the genetic raw material for subsequent functional diversification and specialization of triterpene biosynthetic pathways [17] [9].
Within the broader context of Sapindales evolution, gene duplication and divergence have emerged as major forces driving triterpenoid structural diversification [20] [18] [19]. Tandem gene duplications and whole-genome duplication events have repeatedly provided opportunities for neofunctionalization and subfunctionalization of biosynthetic enzymes [17] [19].
The evolutionary trajectory of oxidosqualene cyclases demonstrates the impact of ancient duplication events on triterpene biosynthetic diversity. The γ whole-genome triplication event in core eudicots contributed to the diversification of lanosterol synthase copies, which subsequently neofunctionalized to produce the triterpene synthases responsible for generating diverse pentacyclic scaffolds [17]. This evolutionary innovation represents a key transition point that enabled the extensive triterpene structural diversity observed in eudicot lineages [17] [19].
Phylogenetic analysis reveals that the CYP716 family has undergone extensive evolutionary expansion and functional diversification specifically in eudicot lineages [12] [15]. Kingdom-wide analysis of over 400 CYP716 sequences from more than 200 plant species indicates that this enzyme family evolved specifically toward triterpenoid biosynthesis in eudicots, reflecting the ecological importance of these defensive compounds [12].
The conservation of gene cluster organization varies across different plant lineages. While some species maintain clustered arrangements of biosynthetic genes, as observed in Avena species, Cucurbitaceae, and Solanum species, other lineages have evolved scattered chromosomal distributions of the same functional genes [18] [19]. This organizational diversity suggests multiple evolutionary strategies for coordinating the expression and regulation of complex biosynthetic pathways [19] [21].
The isomerization between isoescin Ib and escin Ib represents a fundamental structural rearrangement that significantly impacts the biological activity and pharmacological properties of these triterpene saponins [22] [23]. These compounds exist as positional isomers differing in the location of acyl group attachments on the triterpene aglycone, specifically involving the positioning of angelic acid and acetic acid ester groups [24] [2].
Escin Ib contains angelic acid esterified at the C-21 position and acetic acid at the C-22 position, while isoescin Ib exhibits the reverse arrangement with these acyl groups exchanged between the two positions [24] [2]. This structural difference, while seemingly minor, results in distinct chromatographic behavior, with escin Ib eluting at 8.25 minutes and isoescin Ib at 8.88 minutes under standard analytical conditions [24].
The isomerization process demonstrates bidirectional interconversion both in vitro and in vivo, indicating the existence of enzymatic mechanisms capable of catalyzing the rearrangement of ester group positions [22] [23]. Pharmacokinetic studies in rats have revealed that the conversion of escin Ib to isoescin Ib occurs more readily than the reverse transformation, suggesting differential enzymatic specificities or reaction kinetics favoring this directional preference [23].
The enzymatic basis for this isomerization likely involves esterase and acyltransferase activities that can hydrolyze and reform ester bonds at specific positions on the triterpene scaffold [22] [23]. The presence of both compounds in natural extracts and their interconversion in biological systems suggests that Aesculus species possess the enzymatic machinery necessary to generate both isomeric forms [2] [24].
Acyltransferases from the BAHD family represent the most likely candidates for catalyzing the formation and rearrangement of ester linkages in escin and isoescin compounds [1]. In Aesculus chinensis, the characterized acyltransferase AcBAHD6 demonstrates seed-specific expression patterns consistent with its role in the final acylation steps of escin biosynthesis [1] [5]. The substrate specificity and regioselectivity of such enzymes determine the precise positioning of acyl groups and may contribute to the isomeric diversity observed in natural escin mixtures [1].
The thermodynamic and kinetic factors governing the isomerization equilibrium between escin Ib and isoescin Ib remain incompletely understood. The observation that these compounds can interconvert under physiological conditions suggests relatively low energy barriers between the isomeric forms [23]. This facile interconversion has important implications for the standardization and quality control of escin-containing pharmaceutical preparations [22] [25].
Recent analytical studies have revealed that escin preparations contain complex mixtures of multiple isomeric forms, with escin Ia, escin Ib, isoescin Ia, and isoescin Ib representing the major components [2] [24]. The relative proportions of these isomers can vary depending on extraction conditions, storage parameters, and processing methods, highlighting the dynamic nature of the isomeric equilibrium [24] [2].